molecular formula C71H127N25O15 B12115092 H-DL-Lys-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Arg-DL-xiIle-DL-Lys-DL-Asp-DL-Phe-DL-Leu-DL-Arg-NH2

H-DL-Lys-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Arg-DL-xiIle-DL-Lys-DL-Asp-DL-Phe-DL-Leu-DL-Arg-NH2

Cat. No.: B12115092
M. Wt: 1570.9 g/mol
InChI Key: DWPIYOBYHJUPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • The synthetic routes for this compound involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
    • SPPS typically uses a resin-bound amino acid as a starting point, sequentially adding protected amino acids and coupling them using reagents like carbodiimides.
    • Industrial production methods may vary, but SPPS is commonly employed due to its efficiency and scalability.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Peptide bond formation: During synthesis, amino acids are linked via peptide bonds.

        Oxidation and reduction: Depending on the context, disulfide bonds may form through oxidation.

        Substitution: Amino acid side chains can undergo substitutions.

    • Common reagents include coupling agents (e.g., HBTU, HATU), protecting groups (e.g., Boc, Fmoc), and scavengers (e.g., DIEA).
    • Major products are longer peptides or proteins containing this sequence.
  • Scientific Research Applications

      Chemistry: Understanding peptide synthesis and reactivity.

      Biology: Investigating protein folding, structure, and function.

      Medicine: Peptides as potential drugs (e.g., hormone analogs, antimicrobial peptides).

      Industry: Peptide-based materials (e.g., hydrogels, drug delivery systems).

  • Mechanism of Action

    • The compound’s effects depend on its specific context (e.g., as a hormone, enzyme, or structural component).
    • Molecular targets could include receptors, enzymes, or other proteins.
    • Pathways may involve signal transduction, gene expression, or metabolic regulation.
  • Comparison with Similar Compounds

    • Similar compounds include other peptides with different sequences.
    • Uniqueness lies in the specific arrangement of amino acids in this compound.

    Remember that dl-forms refer to mixtures of both d- and l-enantiomers This compound’s stereochemistry plays a critical role in its properties and interactions

    Properties

    Molecular Formula

    C71H127N25O15

    Molecular Weight

    1570.9 g/mol

    IUPAC Name

    3-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

    InChI

    InChI=1S/C71H127N25O15/c1-9-40(7)55(67(110)89-45(24-15-17-31-73)59(102)93-51(37-53(98)99)65(108)92-50(36-42-21-12-11-13-22-42)64(107)91-49(35-38(3)4)63(106)86-44(57(76)100)25-18-32-83-69(77)78)95-62(105)47(27-20-34-85-71(81)82)88-60(103)48(28-29-52(75)97)90-66(109)54(39(5)6)94-68(111)56(41(8)10-2)96-61(104)46(26-19-33-84-70(79)80)87-58(101)43(74)23-14-16-30-72/h11-13,21-22,38-41,43-51,54-56H,9-10,14-20,23-37,72-74H2,1-8H3,(H2,75,97)(H2,76,100)(H,86,106)(H,87,101)(H,88,103)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,102)(H,94,111)(H,95,105)(H,96,104)(H,98,99)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)

    InChI Key

    DWPIYOBYHJUPAG-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

    Origin of Product

    United States

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